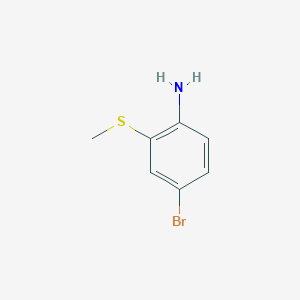

4-Bromo-2-(methylthio)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

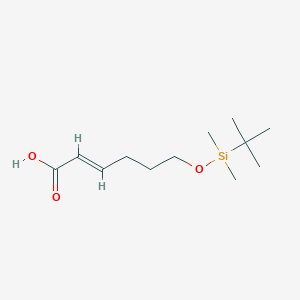

4-Bromo-2-(methylthio)aniline is a chemical compound with the CAS Number: 475089-07-7 . It is a solid substance at room temperature . The compound has a molecular weight of 218.12 .

Molecular Structure Analysis

The molecular formula of this compound is C7H8BrNS . The IUPAC name is 4-bromo-2-methylsulfanylaniline . The InChI code is 1S/C7H8BrNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 218.12 . The compound should be stored in a refrigerator .Scientific Research Applications

Catalysis in Suzuki-Miyaura C-C Coupling

4-Bromo-2-(methylthio)aniline, as a bidentate (S,N) ligand, contributes to the synthesis of a palladium complex effective in Suzuki-Miyaura CC coupling reactions. This application demonstrates its potential in promoting eco-friendly water-based catalytic processes, providing a high turnover number (TON) value of up to 93,000 (Rao et al., 2014).

Spectroscopic Analysis and Molecular Structure

In the field of spectroscopy, this compound is used in studies involving FTIR and FTRaman spectroscopy. These studies focus on understanding the molecular geometry and vibrational frequencies of similar compounds, contributing to the development of new materials with specific properties (Ramalingam et al., 2010).

Synthesis of Novel Chemical Compounds

This compound plays a role in the synthesis of various novel chemical compounds. For instance, it is involved in the formation of fused tricyclic heterocycles, which are significant in the development of new pharmaceuticals and materials (Bazazan et al., 2013).

Environmental and Analytical Chemistry

This compound has implications in environmental chemistry, particularly in the preconcentration of trace metals. It is utilized in the modification of Amberlite XAD-2 for the preconcentration and determination of various metal ions, highlighting its significance in environmental monitoring and pollution control (Guo et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the SM coupling .

Mode of Action

In the context of the SM coupling, 4-Bromo-2-(methylthio)aniline likely participates in the reaction as an electrophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with the electrophilic organic group . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm coupling, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can impact a wide range of biochemical pathways.

Result of Action

As a participant in the sm coupling reaction, the compound contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The organoboron reagents used in the reaction are relatively stable, readily prepared, and generally environmentally benign . These factors can influence the action and efficacy of this compound in the reaction.

properties

IUPAC Name |

4-bromo-2-methylsulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYIYEIZHLINAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

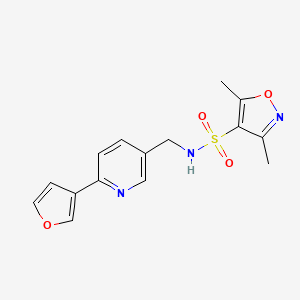

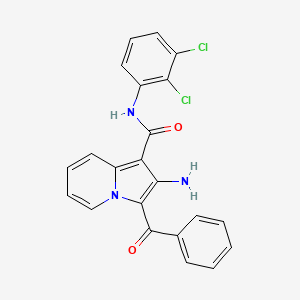

![2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2376244.png)

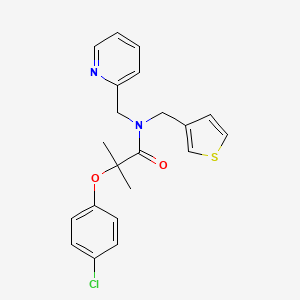

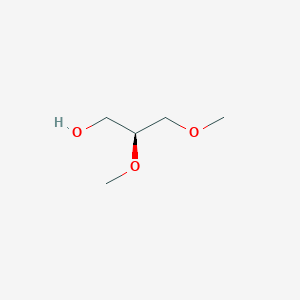

![[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate](/img/structure/B2376247.png)

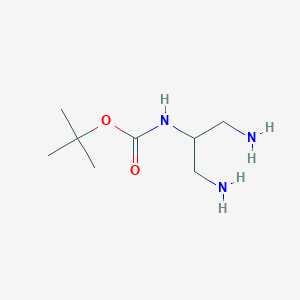

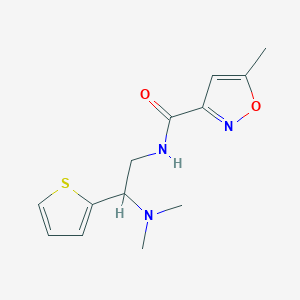

![N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2376253.png)

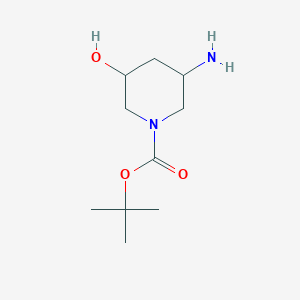

![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2376257.png)